1-(3,4-Dichloro-benzyl)-piperazine hydrochloride
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Overview
Description
1-(3,4-Dichloro-benzyl)-piperazine hydrochloride is a chemical compound characterized by the presence of a piperazine ring substituted with a 3,4-dichlorobenzyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichloro-benzyl)-piperazine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with piperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichloro-benzyl)-piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-(3,4-Dichloro-benzyl)-piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-benzyl)-piperazine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichloro-benzyl)-piperidin-4-yl-methylamine hydrochloride
- (3,4-Dichloro-benzyl)-dimethyl-(1-propoxycarbonyl-undecyl)-ammonium chloride
- 3,4-Dichlorobenzyl bromide
Uniqueness
1-(3,4-Dichloro-benzyl)-piperazine hydrochloride is unique due to its specific substitution pattern and the presence of the piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H15Cl3N2 |
---|---|
Molecular Weight |
281.6 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15;/h1-2,7,14H,3-6,8H2;1H |
InChI Key |
HSWQXYKCUISMQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
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